molecular formula C15H19N3O3 B13577016 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide

9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide

Cat. No.: B13577016
M. Wt: 289.33 g/mol
InChI Key: JKZFWYLIXRJOSU-UHFFFAOYSA-N
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Description

9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide is a fascinating compound with a unique spirocyclic structure. Let’s break it down:

Preparation Methods

Synthetic Routes:: The synthetic routes to prepare this compound involve intricate steps. Unfortunately, specific literature on its synthesis is scarce. it likely involves cyclization reactions and spirocyclic formation.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research efforts are ongoing to optimize its synthesis for practical applications.

Chemical Reactions Analysis

9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, transforming functional groups.

    Reduction: Reduction processes could modify its structure.

    Substitution: Substituents can be introduced or replaced.

    Common Reagents: Reagents like oxidants (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., amines) play crucial roles.

    Major Products: These reactions yield derivatives with altered properties.

Scientific Research Applications

This compound finds applications across disciplines:

    Chemistry: As a building block for novel spirocyclic compounds.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential drug candidates due to its unique structure.

    Industry: Exploring its use in materials science or catalysis.

Mechanism of Action

The precise mechanism remains elusive, but it likely interacts with specific receptors or enzymes. Further research is needed to unravel its mode of action.

Comparison with Similar Compounds

While 9-Benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide stands out for its spirocyclic motif, similar compounds include:

    Spirooxindoles: Share the spirocyclic feature.

    Lactams: Some structural resemblance.

    Spiroaminals: Analogous spiro systems.

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxamide

InChI

InChI=1S/C15H19N3O3/c16-14(20)17-7-6-15(10-17)11-18(13(19)9-21-15)8-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,16,20)

InChI Key

JKZFWYLIXRJOSU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CN(C(=O)CO2)CC3=CC=CC=C3)C(=O)N

Origin of Product

United States

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